molecular formula C17H15N5OS B4137153 2-({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole

2-({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole

Cat. No. B4137153
M. Wt: 337.4 g/mol
InChI Key: CVQRGPMDTVSPHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole, also known as ABT-199, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications in cancer treatment.

Mechanism of Action

2-({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole binds to the hydrophobic groove of BCL-2, preventing it from inhibiting the activity of pro-apoptotic proteins such as BAX and BAK. This results in the release of cytochrome c from the mitochondria and the activation of caspases, ultimately leading to apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in a variety of cancer cell lines, including chronic lymphocytic leukemia, acute myeloid leukemia, and non-Hodgkin's lymphoma. It has also demonstrated efficacy in preclinical models of solid tumors such as breast cancer and small cell lung cancer. However, this compound has been found to have limited activity against certain types of cancer cells that overexpress other anti-apoptotic proteins such as MCL-1.

Advantages and Limitations for Lab Experiments

2-({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole is a highly selective inhibitor of BCL-2, making it a valuable tool for studying the role of BCL-2 in cancer cell survival and apoptosis. However, its selectivity also means that it may not be effective against all types of cancer cells, and alternative inhibitors may be needed to target other anti-apoptotic proteins.

Future Directions

There are several directions for future research on 2-({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole. One area of interest is the development of combination therapies that target multiple anti-apoptotic proteins to overcome resistance mechanisms in cancer cells. Another direction is the investigation of the potential use of this compound in combination with immunotherapy to enhance the immune response against cancer cells. Additionally, there is ongoing research into the optimization of this compound's pharmacokinetic properties to improve its efficacy and reduce potential side effects.

Scientific Research Applications

2-({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole has been extensively studied for its potential therapeutic applications in cancer treatment. It is a selective inhibitor of B-cell lymphoma 2 (BCL-2), an anti-apoptotic protein that is overexpressed in many types of cancer cells. By blocking BCL-2, this compound induces apoptosis in cancer cells, leading to their death.

properties

IUPAC Name

2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5OS/c1-2-9-22-16(14-8-5-10-23-14)20-21-17(22)24-11-15-18-12-6-3-4-7-13(12)19-15/h2-8,10H,1,9,11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQRGPMDTVSPHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC2=NC3=CC=CC=C3N2)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole

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